![molecular formula C11H15N5OS2 B2945892 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 848905-08-8](/img/structure/B2945892.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide” is a derivative of 2-amino-1,3,4-thiadiazole . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds containing a thiadiazole ring play an important role among organic compounds with biological activity used as drugs in human and veterinary medicine or as insecticides and pesticides in agriculture .
Synthesis Analysis
The synthesis of 2-amino-1,3,4-thiadiazole derivatives, such as the compound , involves a three-step process . The compounds are synthesized efficiently in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of 2-amino-1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The thiadiazole ring is aromatic due to its two double bonds and the sulfur lone pair .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-amino-1,3,4-thiadiazole derivatives include reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Medicinal Chemistry: Urease Inhibition
1,3,4-thiadiazole derivatives have been studied for their potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a crucial step in the nitrogen cycle. Inhibitors of this enzyme have therapeutic potential in treating diseases caused by urease-producing bacteria .
Material Science: Electrochemical Applications
Electrochemical studies of thiadiazole compounds reveal their potential in material science applications such as corrosion inhibitors or in the development of electrochemical sensors due to their electron-rich structures .
Pharmaceutical Research: Anticancer Properties
Some 1,3,4-thiadiazole derivatives exhibit cytotoxic properties against various cancer cell lines. Research into these compounds could lead to the development of novel anticancer drugs .
Synthetic Chemistry: Convergent Synthetic Routes
The synthesis of thiadiazole derivatives often involves convergent synthetic routes which are valuable in creating complex molecules efficiently. This has implications for the pharmaceutical industry and for chemical synthesis in general .
Mechanism of Action
Target of Action
The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The docking results indicate that the synthesized compounds could interact well with the active site of the urease enzyme . Among all, compound 7j shows more favorable interactions with the active site, which confirms its great inhibitory activity with IC50 of 2.85 µM .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of urease by 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide results in a decrease in the conversion of urea to ammonia and carbon dioxide . This can lead to a decrease in pH, which may affect the survival of certain organisms like Helicobacter pylori .
Action Environment
The action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide can be influenced by various environmental factors. For instance, the compound is a white crystal with a melting point of 233234°C and is insoluble in water . Therefore, its action, efficacy, and stability might be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Future Directions
The future directions for research on 2-amino-1,3,4-thiadiazole derivatives could involve further evaluation of their urease inhibitory activity . Given their high activity against the urease enzyme, these compounds might be promising candidates for the development of new treatments for infections caused by Helicobacter pylori . Furthermore, considering the reactivity of the amine group in the derivatization process, 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS2/c12-7-11(4-2-1-3-5-11)14-8(17)6-18-10-16-15-9(13)19-10/h1-6H2,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJGZDLBZBBTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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